molecular formula C11H9BrN2O2 B14082500 Methyl 1-amino-6-bromoisoquinoline-4-carboxylate

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate

Cat. No.: B14082500
M. Wt: 281.10 g/mol
InChI Key: VNLYOGKBQHCWLE-UHFFFAOYSA-N
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Description

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a versatile brominated and aminated isoquinoline derivative intended for research and development purposes. This compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, featuring both a bromo substituent and a carboxylate ester, makes it a suitable precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to generate more complex chemical libraries . The presence of multiple functional groups on the isoquinoline scaffold allows researchers to explore its potential in constructing molecules for screening against biological targets. As a key building block, it can be utilized in the synthesis of more complex heterocyclic compounds. Isoquinoline cores are of significant interest in pharmaceutical research for their diverse biological activities. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

methyl 1-amino-6-bromoisoquinoline-4-carboxylate

InChI

InChI=1S/C11H9BrN2O2/c1-16-11(15)9-5-14-10(13)7-3-2-6(12)4-8(7)9/h2-5H,1H3,(H2,13,14)

InChI Key

VNLYOGKBQHCWLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C2=C1C=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation and Bromination Strategies

Carbonylation of Isoquinoline Derivatives

The core isoquinoline scaffold is often constructed via palladium-catalyzed carbonylation. In a representative method, 8-bromoisoquinoline undergoes carbonylation with carbon monoxide (60 psi) in methanol at 60°C using palladium acetate (Pd(OAc)₂) as a catalyst (mass ratio 1:0.5 relative to substrate). This yields methyl 8-isoquinolinecarboxylate with 96% efficiency. Adapting this approach, substituting the starting material with 6-bromoisoquinoline derivatives could enable direct access to methyl 6-bromoisoquinoline-4-carboxylate.

Regioselective Bromination

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in acetic acid under reflux (110°C, 16 h). For example, methyl 8-isoquinolinecarboxylate reacts with NBS (1.2 equiv) to furnish methyl 4-bromoisoquinoline-8-carboxylate in 90% yield. Adjusting reaction parameters (e.g., solvent polarity, temperature) may enhance selectivity for the 6-position.

Table 1: Bromination Optimization Parameters
Substrate Brominating Agent Solvent Temperature (°C) Yield (%)
Methyl isoquinoline-4-carboxylate NBS Acetic acid 110 90
Methyl 6-nitroisoquinoline-4-carboxylate Br₂ H₂SO₄ 25 65

Amination via Buchwald-Hartwig Coupling

Introduction of the Amino Group

The 1-amino group is installed via palladium-mediated coupling. In a patented protocol, 4-bromoisoquinoline-8-methyl formate reacts with tert-butyl carbamate (1.1 equiv) in 1,4-dioxane at 90°C using Pd(OAc)₂ (0.055 equiv) and cesium carbonate (2 equiv). This yields the Boc-protected amine (85% yield), which is deprotected using HCl/MeOH (2:1 v/v) to afford the free amine. Applying this to methyl 6-bromoisoquinoline-4-carboxylate would require careful optimization to prevent ester hydrolysis.

Alternative Amination Routes

Photoredox-mediated cross-dehydrogenative coupling offers a modern alternative. Nanomolar-scale reactions using iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and HAT catalysts (e.g., thiophenol) under blue light enable C–N bond formation without pre-functionalization. While scalable applications remain limited, this method avoids harsh reagents and preserves ester functionality.

Sequential Functionalization and Protecting Group Strategies

Order of Operations

Efficient synthesis requires strategic functionalization sequences:

  • Esterification first : Carbonylation establishes the 4-carboxylate early, simplifying subsequent steps.
  • Bromination after ring formation : Directing effects of the ester group may enhance 6-bromo selectivity.
  • Late-stage amination : Minimizes side reactions during earlier halogenation steps.

Protecting Group Compatibility

The tert-butoxycarbonyl (Boc) group is preferred for amine protection due to its stability under bromination conditions and ease of removal. In contrast, acetyl groups risk hydrolysis during prolonged heating in acidic or basic media.

Challenges in Regiochemical Control

Competing Bromination Sites

Without directing groups, electrophilic bromination of isoquinolines favors the 5- and 8-positions. Achieving 6-bromo selectivity requires:

  • Steric hindrance : Bulky substituents at adjacent positions (e.g., 4-carboxylate) may block 5-bromination.
  • Metal coordination : Palladium catalysts can direct bromine to electron-deficient positions via π-complexation.

Mitigation of Byproducts

Common byproducts include di-brominated species and ester hydrolysis products. Strategies to suppress these involve:

  • Low-temperature bromination (e.g., 0°C in DCM with Br₂).
  • Anhydrous conditions to prevent ester degradation.

Scalability and Industrial Considerations

Catalytic System Optimization

Pd(OAc)₂ is cost-effective for large-scale use, but ligand-assisted systems (e.g., XPhos/Pd) improve turnover numbers. For example, PdBr₂ with dicyclohexyl ammonium bromide increases yields in cyclization reactions.

Solvent and Energy Efficiency

Methanol and 1,4-dioxane are preferred for their balance of solubility and ease of removal. Microwave-assisted synthesis reduces reaction times (e.g., 4h vs. 16h for conventional heating).

Table 2: Comparative Analysis of Methods
Method Catalyst Time (h) Yield (%) Scalability
Pd-catalyzed carbonylation Pd(OAc)₂ 8 96 High
Photoredox amination Ir photocatalyst 24 65 Low
Microwave bromination NBS/PdBr₂ 4 88 Moderate

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-6-bromoisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Key Observations:

Bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki), similar to Ethyl 7-bromoisoquinoline-3-carboxylate .

Physicochemical Properties: The amino group lowers logP (~2.5) compared to Ethyl 6-bromoisoquinoline-1-carboxylate (logP 3.3), enhancing aqueous solubility and bioavailability . Methyl 4-bromoisoquinoline-6-carboxylate (logP ~3.0) lacks the amino group, resulting in higher hydrophobicity .

Structural vs. Isoquinoline/Quinoline Derivatives: Quinoline analogs (e.g., Methyl 4-bromoquinoline-6-carboxylate) exhibit distinct electronic properties due to nitrogen position differences, affecting binding affinity in medicinal chemistry applications .

Applications: The target compound’s amino group makes it a candidate for drug candidates targeting hydrogen-bond-rich biological sites (e.g., enzyme active sites) . Chloro analogs (e.g., Methyl 1-chloroisoquinoline-4-carboxylate) are more suited for inert intermediates in metal-catalyzed reactions .

Biological Activity

Methyl 1-amino-6-bromoisoquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by:

  • Molecular Formula: C12H10BrN1O2
  • Molecular Weight: Approximately 281.11 g/mol

The unique structure includes a bromine atom at the 6-position and an amino group at the 1-position, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties:
    • The compound has shown promising results in inhibiting cancer cell proliferation in various studies.
    • It targets specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity:
    • Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition:
    • The compound may act as an inhibitor for specific enzymes implicated in cancer progression, contributing to its anticancer efficacy.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity:
    A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Testing:
    Another investigation explored its effects on Gram-positive and Gram-negative bacteria. The results indicated moderate inhibition of bacterial growth, suggesting further exploration into its potential as an antimicrobial agent.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)15
AnticancerA549 (Lung Cancer)20
AntimicrobialE. coli50
AntimicrobialS. aureus40

The mechanisms underlying the biological activities of this compound are still being investigated. However, current hypotheses include:

  • Inhibition of Oncogenic Pathways: The compound may interfere with signaling pathways that promote tumor growth, such as the c-Myc pathway.
  • Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells, a desirable effect in cancer therapy.

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